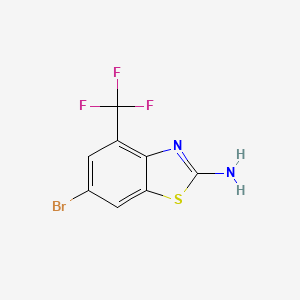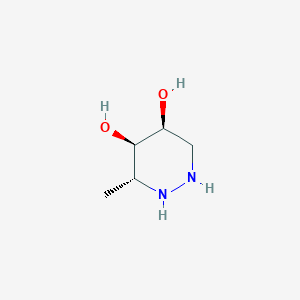
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is a copolymer derived from styrene and maleic acid. This compound is characterized by the partial esterification of maleic acid with 2-butoxyethanol and termination with cumene. It is known for its versatile applications in various industries due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED typically involves the copolymerization of styrene and maleic anhydride, followed by partial esterification with 2-butoxyethanol. The reaction is usually carried out in the presence of a free radical initiator under controlled temperature conditions to ensure proper polymerization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process is optimized to achieve high yield and purity, with careful control over reaction parameters such as temperature, pressure, and initiator concentration .
Analyse Chemischer Reaktionen
Types of Reactions
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the polymer .
Wissenschaftliche Forschungsanwendungen
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED has a wide range of applications in scientific research:
Chemistry: Used as a dispersant for pigments and as a leveling agent in coatings.
Biology: Employed in the preparation of nanoparticles for drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, such as tissue engineering and drug delivery.
Industry: Utilized in the production of films, shampoos, and paper slurries
Wirkmechanismus
The mechanism of action of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED involves its interaction with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions contribute to the compound’s ability to act as a dispersant, leveling agent, and stabilizer in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL PROPYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL 2-BUTOXYETHYL ESTER, AMMONIUM SALT
Uniqueness
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is unique due to its specific esterification with 2-butoxyethanol and cumene termination. This gives it distinct properties, such as enhanced solubility in ketones, ethers, and alkali, making it suitable for specialized applications in various industries .
Eigenschaften
CAS-Nummer |
160611-50-7 |
|---|---|
Molekularformel |
C21H18N2O4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







